molecular formula C20H29N3O2 B6943265 N-[4-[2-methyl-3-(pyrrolidine-1-carbonyl)anilino]cyclohexyl]acetamide

N-[4-[2-methyl-3-(pyrrolidine-1-carbonyl)anilino]cyclohexyl]acetamide

Cat. No.: B6943265
M. Wt: 343.5 g/mol
InChI Key: ZZZNLYYCIVNVCZ-UHFFFAOYSA-N
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Description

N-[4-[2-methyl-3-(pyrrolidine-1-carbonyl)anilino]cyclohexyl]acetamide is a complex organic compound that features a cyclohexyl ring, an aniline derivative, and a pyrrolidine moiety

Properties

IUPAC Name

N-[4-[2-methyl-3-(pyrrolidine-1-carbonyl)anilino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-14-18(20(25)23-12-3-4-13-23)6-5-7-19(14)22-17-10-8-16(9-11-17)21-15(2)24/h5-7,16-17,22H,3-4,8-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZNLYYCIVNVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2CCC(CC2)NC(=O)C)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-methyl-3-(pyrrolidine-1-carbonyl)anilino]cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Moiety: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under reductive amination conditions.

    Aniline Derivative Synthesis: The aniline derivative can be synthesized by nitration of a suitable aromatic compound followed by reduction.

    Coupling Reaction: The pyrrolidine moiety is then coupled with the aniline derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Cyclohexyl Ring Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-methyl-3-(pyrrolidine-1-carbonyl)anilino]cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the aniline and pyrrolidine moieties.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aniline or pyrrolidine rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the effects of structural modifications on biological activity.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[2-methyl-3-(pyrrolidine-1-carbonyl)anilino]cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety may play a key role in binding to these targets, while the aniline and cyclohexyl groups contribute to the overall binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]acetamide
  • N-[4-[2-methyl-3-(pyrrolidine-1-carbonyl)anilino]cyclopentyl]acetamide

Uniqueness

N-[4-[2-methyl-3-(pyrrolidine-1-carbonyl)anilino]cyclohexyl]acetamide is unique due to the presence of the cyclohexyl ring, which can influence its chemical properties and biological activity. The combination of the pyrrolidine and aniline moieties also provides a distinct structural framework that can be exploited for various applications.

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